3-(2-chlorophenyl)-N-isopropylacrylamide
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Overview
Description
3-(2-chlorophenyl)-N-isopropylacrylamide is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.0763918 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermosensitive and Fluorescent Polymers
Polymers incorporating N-isopropylacrylamide units, such as Poly(N-isopropylacrylamide) with aromatic end groups (Ar-PNIPAM), have been synthesized and further modified to include Europium(III) (Eu(III)) complexes. These modifications imbue the polymers with thermosensitive and fluorescent properties, making them potential candidates for applications in materials science and bioimaging. The Eu(III) complexes attached to the polymer chains exhibit enhanced fluorescence, particularly at 613 nm, which is approximately 22 to 33 times more intense than that of Eu(III) alone. The presence of Eu(III) also slightly increases the lower critical solution temperatures (LCSTs) of the polymers compared to PNIPAM, suggesting potential uses in smart materials and sensors that respond to temperature changes (Tao et al., 2011).
Photoinduced Phase Transitions
The integration of azobenzene derivatives with N-isopropylacrylamide polymers through atom transfer radical polymerization (ATRP) yields polymers with terminal azobenzene units. These polymers display reversible changes in their lower critical solution temperatures in response to photoisomerization of the azobenzene moieties from E to Z configurations. The degree of this temperature shift can exceed 10°C, dependent on the polymer's molecular weight. This characteristic suggests applications in optically controlled smart materials, where the physical properties of the material can be manipulated using light (Akiyama & Tamaoki, 2007).
LCST Tuning with Ionic Liquids
Copolymers of N-isopropylacrylamide and various imidazolium-based ionic liquids (ILs) have been synthesized to explore the tunability of the LCST phenomenon. The structure of the ILs, particularly the alkyl chain length and counter anion type, significantly influences the LCST behavior of the resulting copolymers. These findings open up possibilities for creating polymers with customized LCSTs for specific applications in biotechnology and nanotechnology, where precise control over temperature-responsive behavior is crucial (Jain et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-7-10-5-3-4-6-11(10)13/h3-9H,1-2H3,(H,14,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNKHWCGYSSWET-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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